
N-Benzyl-2-cyclopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-cyclopropylbenzamide is an organic compound with the molecular formula C17H17NO It is a benzamide derivative characterized by the presence of a benzyl group attached to the nitrogen atom and a cyclopropyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzyl-2-cyclopropylbenzamide can be synthesized through several methods. One common approach involves the condensation of benzylamine with 2-cyclopropylbenzoic acid. The reaction typically requires a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Another method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of solid-supported catalysts and automated systems can further streamline the synthesis process, ensuring consistent product quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-cyclopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of N-benzyl-2-cyclopropylbenzylamine.
Substitution: The benzyl group can be substituted with other functional groups using reagents like N-bromosuccinimide (NBS) or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) or sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: N-benzyl-2-cyclopropylbenzylamine.
Substitution: Various substituted benzamides depending on the reagent used.
Applications De Recherche Scientifique
N-Benzyl-2-cyclopropylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the cyclopropyl group provides steric hindrance, influencing the compound’s overall activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
N-Benzyl-2-methylbenzamide: Contains a methyl group instead of a cyclopropyl group.
N-Benzyl-2-chlorobenzamide: Features a chlorine atom in place of the cyclopropyl group.
Uniqueness
N-Benzyl-2-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propriétés
Numéro CAS |
918867-72-8 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-benzyl-2-cyclopropylbenzamide |
InChI |
InChI=1S/C17H17NO/c19-17(18-12-13-6-2-1-3-7-13)16-9-5-4-8-15(16)14-10-11-14/h1-9,14H,10-12H2,(H,18,19) |
Clé InChI |
SCNVJYULCZEVNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
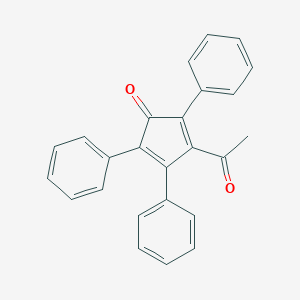
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
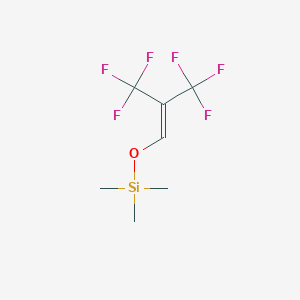
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
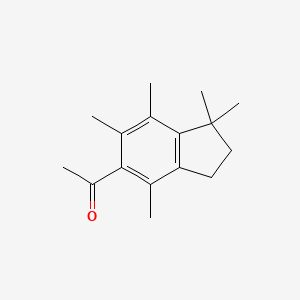
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
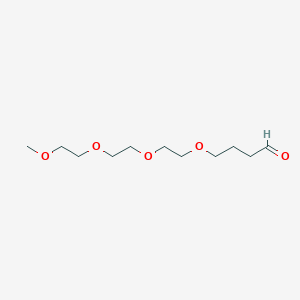
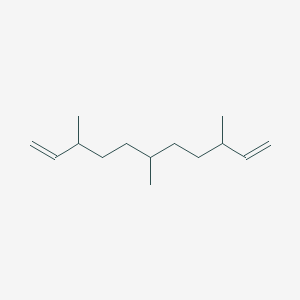
silane](/img/structure/B14180491.png)
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
